molecular formula C23H25N3O5S B2946143 3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 1005308-20-2

3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2946143
CAS RN: 1005308-20-2
M. Wt: 455.53
InChI Key: VRKDFCCUYRIFBI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds

Studies have demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds include various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the importance of heterocyclic chemistry in developing new therapeutic agents with potential COX-2 selectivity and analgesic activities (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation and Docking Studies

Another study focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, revealing the potential of these compounds in addressing microbial resistance through targeted molecular interactions (Talupur et al., 2021).

Pharmacological Scaffold Utilization

1,3,4-Thiadiazole Core as Pharmacological Scaffold

The 1,3,4-thiadiazole core serves as a significant pharmacological scaffold in medicinal chemistry, leading to the design and synthesis of Schiff bases with evaluated biological properties. Compounds derived from this scaffold have shown potential in DNA protection, antimicrobial activities, and cytotoxic effects on cancer cell lines, underscoring the versatility of thiadiazole derivatives in drug discovery (Gür et al., 2020).

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors

Research into benzothiazole derivatives has uncovered their effectiveness as corrosion inhibitors for steel in acidic environments. This application demonstrates the potential for chemical compounds, possibly including "3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide," in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Mechanism of Action

Target of Action

It is known that it is a derivative of3,4-Dimethoxyphenethylamine (DMPEA) , a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine .

Mode of Action

Dmpea, from which it is derived, has some activity as a monoamine oxidase inhibitor . This suggests that it might interact with its targets by inhibiting the breakdown of monoamine neurotransmitters and thereby increasing their availability.

Biochemical Pathways

DMPEA is closely related to mescaline, a naturally occurring psychedelic alkaloid of the phenethylamine class .

Result of Action

DMPEA has some activity as a monoamine oxidase inhibitor , which could lead to increased levels of monoamine neurotransmitters.

properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-29-18-7-5-4-6-15(18)10-11-24-21(27)13-17-14-32-23(25-17)26-22(28)16-8-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDFCCUYRIFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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